molecular formula C9H10N2O B8803568 1-(2-Phenylhydrazono)propan-2-one

1-(2-Phenylhydrazono)propan-2-one

Cat. No.: B8803568
M. Wt: 162.19 g/mol
InChI Key: PWELTGGNVDVIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenylhydrazono)propan-2-one is an organic compound with the molecular formula C9H10N2O It is a hydrazone derivative, characterized by the presence of a phenyl group attached to the hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Phenylhydrazono)propan-2-one can be synthesized through the reaction of phenylhydrazine with acetylacetone. The reaction typically involves the use of a solvent such as ethanol and is carried out under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylhydrazono)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Phenylhydrazono)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Phenylhydrazono)propan-2-one involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to alterations in their structure and function. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Phenylhydrazono)propan-2-one is unique due to its specific hydrazone structure and the presence of a phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1-(phenylhydrazinylidene)propan-2-one

InChI

InChI=1S/C9H10N2O/c1-8(12)7-10-11-9-5-3-2-4-6-9/h2-7,11H,1H3

InChI Key

PWELTGGNVDVIGR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=NNC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of phenylhydrazine (10.0 g, 92.5 mmol) in water (30 mL) was added acetic acid (8.8 mL) followed by the dropwise addition of pyruvaldehyde (16.7 g, 92.5 mmol) in water (400 mL) over a 15 minute period. The solution was stirred at room temperature overnight. The reaction was filtered and the resultant solid was washed with water (2×30 mL) to provide 2-oxopropanal phenylhydrazone as a yellow solid (15.2 g, 101%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

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